

2-(Trimethylsilyl)thiazole: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trimethylsilyl)thiazole

Cat. No.: B1297445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the guidance provided in a Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.

Introduction

2-(Trimethylsilyl)thiazole (2-TST), also known as the Dondoni reagent, is a versatile organosilicon compound widely employed in organic synthesis.^[1] Its primary utility lies in its function as a formyl anion equivalent, enabling efficient one-carbon homologation of aldehydes and ketones.^[2] It also participates in metalation, cross-coupling reactions, and the synthesis of various 2-substituted thiazoles.^[1] While a valuable synthetic tool, its safe handling requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides an in-depth overview of the safety and handling precautions for **2-(trimethylsilyl)thiazole**, compiled from available safety data and scientific literature.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of **2-(trimethylsilyl)thiazole**.

Property	Value	Reference
CAS Number	79265-30-8	[1]
Molecular Formula	C6H11NSSi	[1]
Molecular Weight	157.31 g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	[3]
Odor	Pungent	
Boiling Point	56-57 °C at 10 mmHg	[1]
Flash Point	62 °C (143.6 °F)	
Density	0.985 g/mL at 25 °C	[1]
Refractive Index	1.4950 to 1.5000 (at 20°C, 589 nm)	[3]
Solubility	Immiscible with water. Soluble in solvents like THF.	[1] [4]
Stability	Moisture sensitive. Stable under normal conditions.	[1] [5]

Hazard Identification and Classification

2-(Trimethylsilyl)thiazole is classified as a hazardous chemical.[\[1\]](#) The primary hazards are summarized in the table below.

Hazard Class	Category	Hazard Statement
Flammable liquids	Category 4	H227: Combustible liquid
Skin corrosion/irritation	Category 2	H315: Causes skin irritation
Serious eye damage/eye irritation	Category 2A	H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)	Category 3	H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

- GHS07: Exclamation mark (for skin/eye irritation and respiratory irritation)
- GHS02: Flame (for combustible liquid - though often not required for Category 4 in all regulations)

Toxicology and Health Effects

The toxicological properties of **2-(trimethylsilyl)thiazole** have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may have other unknown adverse health effects.

- Inhalation: May cause respiratory irritation.[\[4\]](#) Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.
- Skin Contact: Causes skin irritation.[\[4\]](#)
- Eye Contact: Causes serious eye irritation.[\[4\]](#)
- Ingestion: Ingestion is not an expected route of exposure in a laboratory setting but may be harmful.[\[5\]](#)
- Chronic Exposure: No information is available on the long-term health effects of exposure.[\[1\]](#)

Note: Due to the lack of comprehensive toxicological data, no LD50 or LC50 values are available. All handling procedures should be designed to minimize any potential exposure.

Experimental Protocols and Handling Procedures

General Handling Precautions

As an organosilicon compound, general safe handling practices for this class of chemicals should be followed.

- Work in a well-ventilated area: All work with **2-(trimethylsilyl)thiazole** should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
- Avoid contact: Do not get in eyes, on skin, or on clothing.
- Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
 - Eye Protection: Chemical safety goggles or a face shield.[\[1\]](#)
 - Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use.[\[1\]](#)
 - Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
 - Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[\[1\]](#)
- Grounding: Take precautionary measures against static discharges, especially when transferring large quantities.
- Inert Atmosphere: Due to its moisture sensitivity, it is often handled under an inert atmosphere (e.g., argon or nitrogen).[\[1\]](#)

Detailed Experimental Protocol: Synthesis of 2-(trimethylsilyl)thiazole

The following is a detailed protocol for the synthesis of **2-(trimethylsilyl)thiazole**, adapted from available literature.[\[1\]](#)

Materials:

- Thiazole
- n-Butyllithium (2.5 M in hexane)
- Trimethylchlorosilane (TMSCl)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a mixture of n-butyllithium (2.5 M hexane solution, 24 mL) and anhydrous ether (18 mL) is cooled to -78 °C in a dry ice/acetone bath.[1]
- A solution of thiazole (5.03 g) in anhydrous ether (59 mL) is added dropwise to the cooled mixture.[1]
- After the addition is complete, the reaction mixture is stirred at -78 °C for 30 minutes.[1]
- A solution of trimethylchlorosilane (6.41 g) in anhydrous ether (59 mL) is then added at the same temperature.[1]
- The reaction mixture is stirred for an additional hour at -78 °C and then allowed to warm slowly to room temperature.[1]
- The reaction is quenched by washing with a saturated sodium bicarbonate solution.[1]
- The organic phase is separated and dried over anhydrous sodium sulfate.[1]
- The solvent is removed by rotary evaporation under reduced pressure.[1]

- The residue is purified by vacuum distillation (80 °C at 14 mmHg) to yield the **2-(trimethylsilyl)thiazole** product.[1]

Note on other reactions: **2-(Trimethylsilyl)thiazole** is frequently used in reactions with various electrophiles, such as aldehydes and ketones, under mild conditions, often without a catalyst. Detailed, step-by-step protocols for these specific applications were not available in the public domain search. Researchers should consult the primary literature for specific reaction conditions and adapt them with appropriate safety measures.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the chemical and ensuring the safety of the laboratory environment.

- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
 - Keep refrigerated (2-8°C is often recommended).[4]
 - Store under an inert atmosphere (e.g., argon) to maintain product quality.[1]
 - Keep away from open flames, hot surfaces, and sources of ignition.[1]
 - Incompatible materials include strong oxidizing agents.[1]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
 - Do not empty into drains.

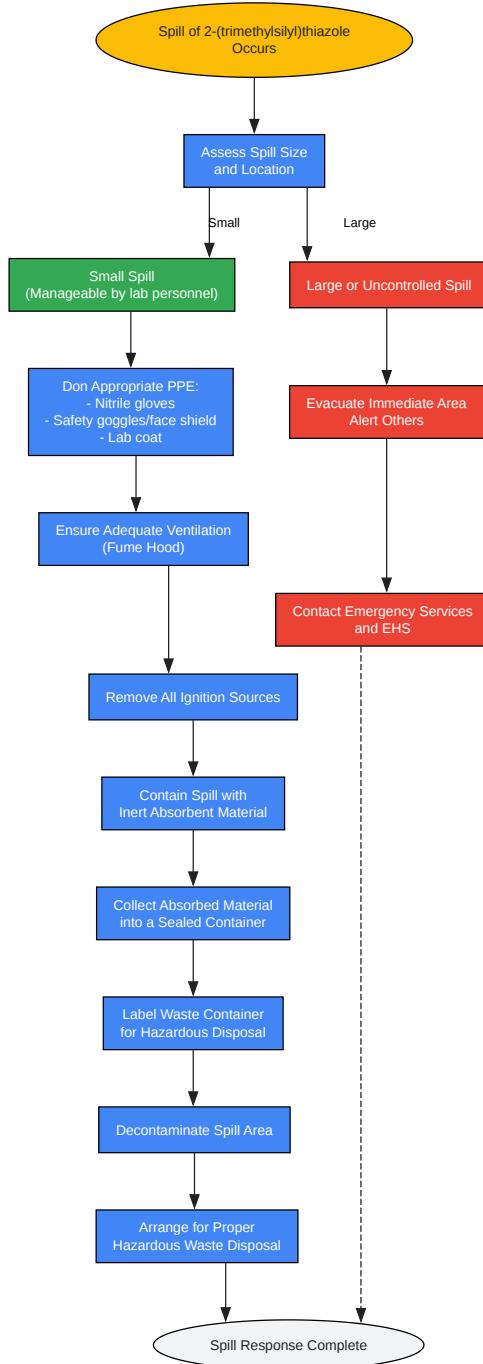
Emergency Procedures

First-Aid Measures

- General Advice: If symptoms persist, call a physician.

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
- Ingestion: Clean mouth with water and drink plenty of water afterwards.

Fire-Fighting Measures


- Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Water mist may be used to cool closed containers.
- Specific Hazards: Combustible material. Containers may explode when heated. Hazardous combustion products include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), silicon dioxide, and sulfur oxides.
- Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.

Accidental Release Measures

- Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Remove all sources of ignition. Take precautionary measures against static discharges.
- Environmental Precautions: Should not be released into the environment.
- Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Visualized Safety Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of **2-(trimethylsilyl)thiazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for handling a spill of **2-(trimethylsilyl)thiazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trimethylsilyl)thiazole | 79265-30-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Trimethylsilyl)thiazole, 96% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. mckinneysl.com [mckinneysl.com]
- To cite this document: BenchChem. [2-(Trimethylsilyl)thiazole: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297445#2-trimethylsilyl-thiazole-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com